molecular formula C17H19NO6 B1663963 1'-Ethylascorbigen CAS No. 110326-15-3

1'-Ethylascorbigen

Cat. No. B1663963
M. Wt: 333.3 g/mol
InChI Key: UXUSIDWAMDGXAF-JLZZUVOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-Ethylascorbigen releases ascorbic acid in acidic solution;  leads to increase of the cells' ability to produce PGE2 & LTB4. It has been shown to inhibit growth of experimental murine tumors.

Scientific Research Applications

Immunomodulating Activity

1'-Ethylascorbigen, a derivative of indole and ascorbic acid, has been studied for its immunomodulating activities. It has been found to interact with lymphocytes, although its effects differ from its methylated counterpart. For example, 1'-ethylascorbigen does not significantly promote an increase in the splenocyte count in mice or stimulate the generation of cytotoxic T-lymphocytes, unlike 1'-methylascorbigen. This suggests that while it shares some properties with related compounds, its immunomodulatory effects are distinct and less pronounced in comparison to its methylated analog (Efimov, 1989).

Influence on Metabolism of Arachidonic Acid

Another aspect of 1'-ethylascorbigen's potential application is its influence on the metabolism of arachidonic acid in murine spleen cells. Studies have shown that its methylated version, 1'-methylascorbigen, significantly increases the cells' ability to produce prostaglandin E2 and leukotriene B4. However, the specific effects of 1'-ethylascorbigen in this context are not as well defined, indicating a need for further research in this area (Efimov et al., 1993).

Depot Preparations of Ascorbic Acid

1'-Ethylascorbigen has been investigated as a depot preparation for ascorbic acid. In aqueous solutions, ascorbigens like 1'-ethylascorbigen can rapidly disintegrate to yield L-ascorbic acid, with the rate of formation depending on various factors. This property indicates its potential application in controlled or delayed release of ascorbic acid, which could be relevant in various biomedical and nutritional applications (Bukin et al., 1987).

properties

CAS RN

110326-15-3

Product Name

1'-Ethylascorbigen

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

(2S)-2-[(2S,4R)-2,4-dihydroxyoxolan-2-yl]-3-(1-ethenylindol-3-yl)-2-hydroxypropanoic acid

InChI

InChI=1S/C17H19NO6/c1-2-18-9-11(13-5-3-4-6-14(13)18)7-16(22,15(20)21)17(23)8-12(19)10-24-17/h2-6,9,12,19,22-23H,1,7-8,10H2,(H,20,21)/t12-,16-,17+/m1/s1

InChI Key

UXUSIDWAMDGXAF-JLZZUVOBSA-N

Isomeric SMILES

C=CN1C=C(C2=CC=CC=C21)C[C@@](C(=O)O)([C@@]3(C[C@H](CO3)O)O)O

SMILES

C=CN1C=C(C2=CC=CC=C21)CC(C(=O)O)(C3(CC(CO3)O)O)O

Canonical SMILES

C=CN1C=C(C2=CC=CC=C21)CC(C(=O)O)(C3(CC(CO3)O)O)O

Appearance

Solid powder

Other CAS RN

110326-15-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1'-Ethylascorbigen; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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